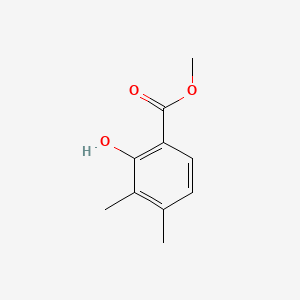

Methyl 2-hydroxy-3,4-dimethylbenzoate

Description

Properties

CAS No. |

71477-11-7 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 2-hydroxy-3,4-dimethylbenzoate |

InChI |

InChI=1S/C10H12O3/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5,11H,1-3H3 |

InChI Key |

HXMXYXKWIPFMAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method utilizes 4-O-desmethylbarbaric acid as the starting material. The process involves two steps:

Detailed Procedure

- Step 1 (Hydrolysis) :

- Step 2 (Methylation) :

Key Observations

- The use of DMF as a solvent enhances reaction efficiency by stabilizing intermediates.

- Excessive CH₃I leads to over-methylation; precise stoichiometry is critical.

Mannich Reaction Followed by Hydrogenation

Reaction Overview

This two-step method involves:

Detailed Procedure

- Step 1 (Mannich Reaction) :

- Step 2 (Hydrogenation) :

Key Observations

- Morpholine acts as a transient protecting group, simplifying purification.

- High-pressure hydrogenation ensures complete deprotection without side reactions.

Direct Esterification of 2-Hydroxy-3,4-dimethylbenzoic Acid

Detailed Procedure

Key Observations

- Methanol serves as both solvent and reactant, driving the equilibrium toward ester formation.

- Sulfuric acid’s hygroscopic nature necessitates anhydrous conditions.

Demethylation of Methoxy-Substituted Precursors

Reaction Overview

A three-step synthesis starting from 3-hydroxy-4-methoxybenzoic acid:

Detailed Procedure

- Step 1 (Esterification) :

- Step 2 (Mannich Reaction) :

- Step 3 (Hydrogenolysis/Demethylation) :

Key Observations

- Demethylation requires careful control of hydrogen pressure to avoid over-reduction.

- The method is scalable but involves multiple purification steps.

Comparative Analysis of Methods

- Efficiency : Direct esterification offers the highest yield (98.8%) and simplicity.

- Scalability : The Hydrolysis-Methylation method is preferred for industrial applications due to moderate complexity and high yield.

- Cost : Mannich-Hydrogenation involves expensive catalysts (Pd/C), increasing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3,4-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 2-hydroxy-3,4-dimethylbenzaldehyde.

Reduction: Formation of 2-hydroxy-3,4-dimethylbenzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-hydroxy-3,4-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-3,4-dimethylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : The ester group in the target compound contrasts with the amide in and sulfonic acid in . Esters are typically more hydrolytically labile than amides but less acidic than sulfonic acids.

Physicochemical Properties

Hydrophobicity (log Pow):

Toxicity and Ecotoxicity:

- 2-Hydroxy-3,5-bis[...]sulfonic acid : Exhibits acute and chronic aquatic toxicity, with irreversible eye effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.